9-Oxa-1-thia-4-azaspiro[5.5]undecane is a unique chemical compound characterized by its molecular formula and a molecular weight of 173.28 g/mol. It belongs to the class of spirocyclic compounds, specifically categorized as a spiroaminal due to its distinctive spiro structure that incorporates both sulfur and oxygen heteroatoms within its framework. This compound is notable for its potential biological activities, including antibacterial and antihypertensive properties, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of 9-Oxa-1-thia-4-azaspiro[5.5]undecane can be approached through various methodologies, primarily involving cyclization reactions that incorporate the necessary heteroatoms into the spirocyclic framework. One effective method involves the Prins cyclization process, which facilitates the formation of spirocyclic structures from appropriate precursors. This reaction typically requires specific catalysts and conditions to achieve optimal yields and purity of the desired product .
Technical details regarding the synthesis include:
The molecular structure of 9-Oxa-1-thia-4-azaspiro[5.5]undecane can be represented by its InChI code:
This structure reveals a complex arrangement where the spirocyclic core consists of a nitrogen atom at position 4, an oxygen atom at position 1, and a sulfur atom at position 9, contributing to its unique chemical properties. The spiro arrangement adds rigidity to the molecule, which can influence its biological activity .
9-Oxa-1-thia-4-azaspiro[5.5]undecane is involved in various chemical reactions that exploit its functional groups. Notably:
The mechanism of action for compounds derived from 9-Oxa-1-thia-4-azaspiro[5.5]undecane often involves interaction with specific biological targets. For instance:
Data supporting these mechanisms include binding affinity studies and pharmacokinetic profiles that demonstrate efficacy in various biological models.
The physical properties of 9-Oxa-1-thia-4-azaspiro[5.5]undecane include:
Chemical properties include:
The applications of 9-Oxa-1-thia-4-azaspiro[5.5]undecane span several scientific fields:
Spirocyclic heterocycles represent a structurally distinctive class of compounds characterized by a shared atom connecting two orthogonal rings. Azaspiroketals, specifically those incorporating nitrogen, oxygen, and sulfur atoms within their spiro frameworks, have evolved from chemical curiosities to privileged scaffolds in medicinal chemistry. The historical development of these compounds reveals a trajectory focused on exploiting their three-dimensional complexity to address pharmacological challenges. Early spirocyclic compounds primarily served as synthetic intermediates or natural product mimics, but systematic structure-activity relationship (SAR) studies in the late 20th century revealed their unique potential for drug design. The strategic incorporation of heteroatoms (O, S, N) within spiro[5.5]undecane systems emerged as a particularly promising approach to engineer metabolic stability while maintaining conformational flexibility necessary for target engagement [1] [9].
The azaspiroketal motif gained significant attention through its presence in preclinical candidates across therapeutic areas. Notably, the tuberculosis drug candidate BTZ043 featured an azaspiroketal side chain, though its exact contribution to the potent anti-mycobacterial activity remained initially enigmatic [1]. Subsequent investigations revealed that structurally similar motifs, such as those in 1,9-diazaspiro[5.5]undecane derivatives, demonstrated remarkable bioactivity profiles against diverse targets including obesity, pain pathways, and central nervous system disorders [9]. This period marked a transition from serendipitous discovery to rational design of azaspiroketals, where specific heteroatom placement (oxygen, sulfur, nitrogen) was strategically optimized to fine-tune drug-like properties. The 9-oxa-1-thia-4-aza configuration represents a sophisticated evolution in this molecular engineering process, combining the metabolic resilience of spiroketals with the electronic diversity afforded by sulfur incorporation [4] [10].
Table 1: Key Milestones in Azaspiroketal Drug Discovery
Time Period | Development Focus | Representative Compound Classes | Therapeutic Applications |
---|---|---|---|
1980s-1990s | Natural Product Mimicry | Simple azaspiroketals | Antimicrobials, CNS agents |
2000-2010 | Rational Scaffold Optimization | Diazaspiro[5.5]undecanes | Metabolic disorders, Pain management |
2010-Present | Targeted Heteroatom Engineering | 9-Oxa-1-thia-4-azaspiro[5.5]undecanes | Anti-tubercular agents, sEH inhibitors |
Present-Future | Spirocyclic Degronimers | Protein-targeting chimeras | Targeted protein degradation |
The 9-oxa-1-thia-4-azaspiro[5.5]undecane framework embodies a remarkable confluence of structural features that distinguish it from monocyclic or fused bicyclic heterocycles. This spiro system consists of two six-membered rings connected through a spiro carbon atom: one ring containing oxygen (oxa) at position 9 and sulfur (thia) at position 1, while the other incorporates nitrogen (aza) at position 4. This precise heteroatom arrangement creates a three-dimensional architecture with defined vectors for pharmacophore presentation that flat aromatic systems cannot replicate [1] [6]. The spatial orientation enforced by the spiro junction minimizes conformational flexibility in select molecular planes while allowing adaptive flexibility in others, enabling optimal interactions with complex binding pockets [7].
The electronic landscape of this heterospirocycle is exceptionally diverse due to the distinct polarizabilities of oxygen, sulfur, and nitrogen atoms. Oxygen contributes strong hydrogen-bond acceptance capacity, sulfur provides enhanced polarizability and potential for sulfur-π interactions, while the tertiary nitrogen (often basic) offers protonation capability and cation formation under physiological conditions. This combination creates a uniquely balanced amphiphilic character, allowing the scaffold to effectively bridge polar and non-polar binding regions within target proteins. SAR studies on anti-tubercular indolyl azaspiroketal Mannich bases demonstrated that variations within the azaspiroketal component significantly influenced potency, with the 1,4-dioxa-8-azaspiro[4.5]decane system yielding submicromolar activity against Mycobacterium tuberculosis H37Rv [1]. The isosteric replacement of oxygen with sulfur (yielding 9-oxa-1-thia variants) represents a strategic approach to modulate electron distribution, lipophilicity, and metabolic susceptibility without dramatically altering molecular geometry [4] [10].
Table 2: Structural Attributes of 9-Oxa-1-thia-4-azaspiro[5.5]undecane Compared to Related Scaffolds
Structural Feature | 9-Oxa-1-thia-4-azaspiro[5.5]undecane | 1,4-Dioxa-8-azaspiro[4.5]decane | 1,9-Diazaspiro[5.5]undecane |
---|---|---|---|
Spiro Ring Size | 6/6 | 6/6 | 6/6 |
Heteroatom Positions | O(9), S(1), N(4) | O(1,4), N(8) | N(1,9) |
Characteristic Bond Angles | ~109.5° at spiro carbon | ~109.5° at spiro carbon | ~109.5° at spiro carbon |
Predominant Electronic Features | Amphiphilic with polarizable S | Strongly polar | Basic diamino character |
cLogP Range | Moderate (1.5-2.5) | Low (0.5-1.5) | Variable (-0.5-3.0) |
Three-Dimensionality (Fsp³) | High (~0.7) | High (~0.7) | High (~0.7) |
Key Structural Variants | 5-one derivatives, 4,4-dioxides | Methyl-substituted analogs | 2-carbonyl, 4-aryl derivatives |
The constrained three-dimensionality of 9-oxa-1-thia-4-azaspiro[5.5]undecane confers significant pharmacological advantages over planar scaffolds, particularly regarding target selectivity and metabolic resilience. The spiro architecture enforces a well-defined spatial presentation of functional groups, reducing the entropic penalty upon target binding while simultaneously preventing undesirable interactions with off-target proteins. This effect was demonstrated in sigma-1 receptor ligands featuring 1-oxa-8-azaspiro[4.5]decane cores, which achieved nanomolar affinity (Kᵢ = 5.4 ± 0.4 nM) with 30-fold selectivity over sigma-2 receptors and 1404-fold selectivity over the vesicular acetylcholine transporter [6]. The structural similarity of these ligands to 9-oxa-1-thia-4-azaspiro[5.5]undecane derivatives suggests analogous selectivity benefits may be achievable through the strategic incorporation of sulfur heteroatoms to further refine electronic complementarity with target binding sites.
Metabolic stability represents another critical advantage of azaspiroketal scaffolds. The steric protection afforded by the spiro architecture shields labile functional groups from enzymatic degradation, particularly cytochrome P450-mediated oxidation. The 1,3-dioxolane and 1,3-dioxane motifs within spirocyclic systems demonstrate enhanced resistance to oxidative metabolism compared to their acyclic counterparts [6]. Furthermore, replacing oxygen with sulfur creates opportunities to modulate oxidative susceptibility, as evidenced by the development of 1-oxa-4λ⁶-thia-9-azaspiro[5.5]undecane-4,4-dione derivatives designed with improved metabolic profiles [5] [10]. The balanced lipophilicity of optimized 9-oxa-1-thia-4-azaspiro[5.5]undecanes contributes to favorable pharmacokinetic properties, including enhanced membrane permeability and oral bioavailability. This was exemplified in soluble epoxide hydrolase (sEH) inhibitors containing 1-oxa-4,9-diazaspiro[5.5]undecane cores, which exhibited excellent inhibitory activity and bioavailability, effectively lowering serum creatinine in rat models of glomerulonephritis following oral administration [3]. The metabolic advantages extend beyond pharmacokinetics to resistance prevention, as demonstrated by the low spontaneous resistance mutation frequency (10⁻⁸/CFU) observed for potent azaspiroketal analogs targeting mycobacterial membranes [1].
Table 3: Metabolic and Selectivity Advantages of Spirocyclic Scaffolds
Pharmacological Parameter | Spirocyclic Scaffold Impact | Mechanistic Basis | Validating Examples |
---|---|---|---|
Target Selectivity | Enhanced (10-1000x vs related targets) | Preorganized bioactive conformation reducing off-target binding | σ₁ ligands with >1000x selectivity over VAChT [6] |
Metabolic Stability | Increased t½ vs non-spirocyclic analogs | Steric shielding of labile sites; Tunable heteroatom oxidation states | sEH inhibitors with oral activity in rat models [3] |
Membrane Permeability | Balanced logD (1.5-3.0) | Amphiphilic character from heteroatom diversity | Anti-TB compounds with submicromolar activity [1] |
Resistance Development | Low spontaneous mutation frequency | Multi-target engagement via membrane disruption | Mutation frequency 10⁻⁸/CFU in mycobacteria [1] |
Aqueous Solubility | Moderate to high | Oxygen and nitrogen atoms providing hydrogen bonding capacity | sEH inhibitors with favorable bioavailability [3] |
The emergence of 9-oxa-1-thia-4-azaspiro[5.5]undecane represents a sophisticated evolution in spirocyclic drug design, merging historical insights with contemporary structural optimization strategies. Its unique configuration addresses multiple challenges in modern medicinal chemistry, from overcoming drug resistance to achieving precise target modulation. As synthetic methodologies advance and structural biology insights deepen, this heterospirocyclic framework continues to offer compelling opportunities for addressing complex therapeutic targets through rational molecular design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1